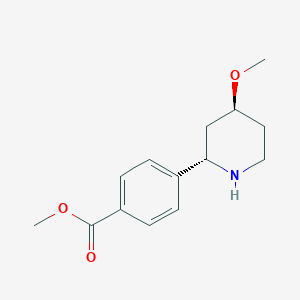
5-Bromo-2-(4-fluorophenyl)-N-methyl-6-nitrobenzofuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(4-fluorophenyl)-N-methyl-6-nitrobenzofuran-3-carboxamide is a complex organic compound with a unique structure that includes a bromine atom, a fluorophenyl group, a nitro group, and a benzofuran ring
Méthodes De Préparation
The synthesis of 5-Bromo-2-(4-fluorophenyl)-N-methyl-6-nitrobenzofuran-3-carboxamide involves several steps, including coupling reactions, Friedel-Craft reactions, and reduction reactions. One common method involves the coupling of 2-bromothiophene and p-bromofluorobenzene to obtain 2-(4-fluorophenyl)thiophene. This intermediate then undergoes a Friedel-Craft reaction with 2-methyl-5-bromobenzoic acid to form 5-bromo-2-methylphenyl-2-(4-fluorophenyl)thienyl ketone. Finally, a reduction reaction is performed to obtain the desired compound .
Analyse Des Réactions Chimiques
5-Bromo-2-(4-fluorophenyl)-N-methyl-6-nitrobenzofuran-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include Grignard reagents, palladium catalysts, and hydrochloric acid. For example, the compound can undergo a reduction reaction using sodium borohydride (NaBH4) and aluminum chloride (AlCl3) to yield specific products .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other complex molecules. . Additionally, its unique structure makes it a valuable compound for studying various biochemical pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(4-fluorophenyl)-N-methyl-6-nitrobenzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as an antidiabetic agent, it inhibits the SGLT2 protein, which is responsible for glucose reabsorption in the kidneys. By inhibiting this protein, the compound helps to lower blood glucose levels in patients with type 2 diabetes .
Comparaison Avec Des Composés Similaires
5-Bromo-2-(4-fluorophenyl)-N-methyl-6-nitrobenzofuran-3-carboxamide can be compared with other similar compounds such as 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene and 2-(5-Bromo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene. These compounds share similar structural features but differ in their specific functional groups and applications. For example, 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene is also used as an antidiabetic agent and serves as an intermediate in the synthesis of Canagliflozin .
Propriétés
Formule moléculaire |
C16H10BrFN2O4 |
|---|---|
Poids moléculaire |
393.16 g/mol |
Nom IUPAC |
5-bromo-2-(4-fluorophenyl)-N-methyl-6-nitro-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C16H10BrFN2O4/c1-19-16(21)14-10-6-11(17)12(20(22)23)7-13(10)24-15(14)8-2-4-9(18)5-3-8/h2-7H,1H3,(H,19,21) |
Clé InChI |
KFCCJTMIPMZLES-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=C(OC2=CC(=C(C=C21)Br)[N+](=O)[O-])C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


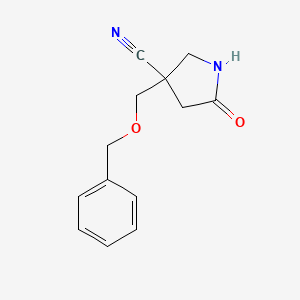
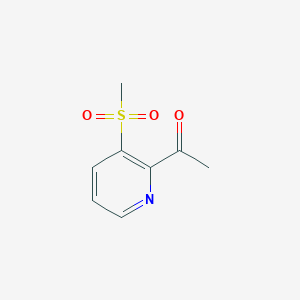
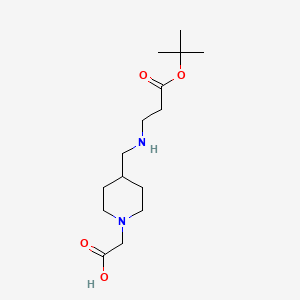
![(5AR,6R,6aS)-tert-butyl 3-chloro-5-oxo-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate](/img/structure/B12988721.png)
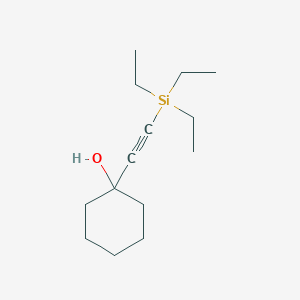
![2-(Tetrahydro-2H-pyran-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol](/img/structure/B12988727.png)
![3-(4-Fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B12988738.png)
![4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B12988742.png)

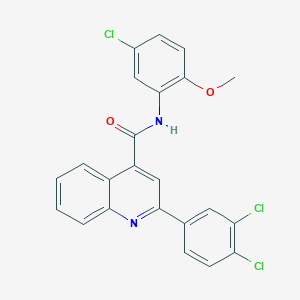
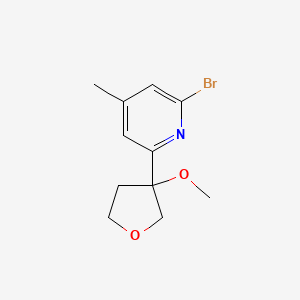
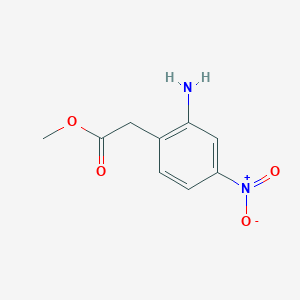
![1-(2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone](/img/structure/B12988755.png)
